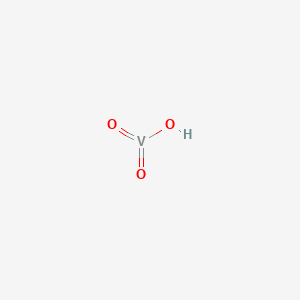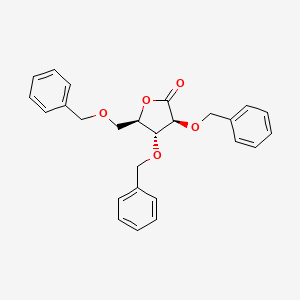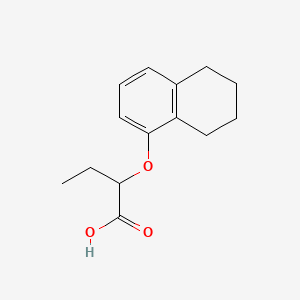![molecular formula C17H16N2O2 B1175066 1-[(3-Aminopropyl)amino]anthraquinone CAS No. 13556-29-1](/img/structure/B1175066.png)
1-[(3-Aminopropyl)amino]anthraquinone
Übersicht
Beschreibung
1-[(3-Aminopropyl)amino]anthraquinone is a chemical compound with the molecular formula C17H16N2O2 . It is also known by other names such as 1-[(3-Aminopropyl)amino]-9,10-anthraquinone and 1-[(3-aminopropyl)amino]anthracene-9,10-dione .
Synthesis Analysis
New derivatives of aminoanthraquinone have been synthesized via a one-pot three-component condensation reaction of 1- and 2-amino anthraquinones, tri-ethyl orthoformate, and CH-acid compounds without using any solvent or catalyst in mild temperature (50 °C) . This method yields the desired products in a short reaction time (14–50 min) and good to excellent yields (85–96%) .Molecular Structure Analysis
The molecular structure of 1-[(3-Aminopropyl)amino]anthraquinone consists of 17 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 280.321 Da .Chemical Reactions Analysis
Anthraquinone and its derivatives have been identified as highly promising lead structures for various applications in organic electronics . The calculated electrochemical reduction potentials of pristine AQ and 12 hydroxy- or/and amino-substituted AQ derivatives in N, N -dimethylformamide have been correlated against newly measured experimental data .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-[(3-Aminopropyl)amino]anthraquinone include an average mass of 280.321 Da and a monoisotopic mass of 280.121185 Da .Wissenschaftliche Forschungsanwendungen
Anticancer Studies : Some anthraquinone derivatives, including 1-[(3-Aminopropyl)amino]anthraquinone, have been studied for their in vitro anticancer activity. These compounds were isolated from marine environments and showed potential in cancer research (Wright et al., 2009).
Spectroscopic and Electrochemical Studies : The compound has been characterized using UV–Vis spectroscopy, acid–base titration, and electrochemical methods. The basicity and redox properties of similar anthraquinone compounds significantly influence their electrochemical behavior in acetonitrile (Zarzeczańska et al., 2014).
Antiviral Applications : Anthraquinones, including those with amino substitutions, have been identified as having antiviral properties against human immunodeficiency virus (HIV-1) in primary human lymphocytes. They inhibit HIV-1 reverse transcriptase, making them potential candidates for HIV treatment (Schinazi et al., 1990).
Synthesis and Dye Applications : These compounds have been used in the synthesis of novel dyes. Copper-catalyzed Ullmann condensation was used to synthesize various 1-amino-4-(ar)alkylaminoanthraquinone derivatives, which could be used as new dyes or for biological activity in experimental pharmacology (Malik et al., 2016).
Organocatalysis : The compound has been incorporated into polymer brushes to create silicon-based nanometric functional coatings. These coatings have applications in organocatalysis, demonstrating the versatility of anthraquinone derivatives in material science (Ruiz-Muelle et al., 2018).
Pharmacological Tools : Anthraquinones, including amino-substituted variants, have been used in medicinal applications as laxatives, antimicrobial, anti-inflammatory, and antitumor agents. Their diverse biological activities make them valuable pharmacological tools (Malik & Müller, 2016).
Platelet P2Y12 Receptor Antagonists : Specific anthraquinone derivatives have been developed as competitive antagonists of platelet P2Y12 receptors. These compounds could serve as new lead structures for antithrombotic drugs (Baqi et al., 2009).
Antioxidant Properties : Anthraquinone analogues have been synthesized and evaluated for their antioxidant properties. These studies are important for understanding the potential health benefits and applications of these compounds (Lakshman et al., 2020).
Energy Storage Applications : Anthraquinone and its analogues have been explored for their energy storage applications. Their unique chemical properties make them suitable for use in electronic industries and other technological applications (Shafiq et al., 2022).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-aminopropylamino)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c18-9-4-10-19-14-8-3-7-13-15(14)17(21)12-6-2-1-5-11(12)16(13)20/h1-3,5-8,19H,4,9-10,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVKRZHLEQPZTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90869300 | |
| Record name | 1-[(3-Aminopropyl)amino]anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Aminopropyl)amino]anthraquinone | |
CAS RN |
13556-29-1 | |
| Record name | 1-[(3-Aminopropyl)amino]anthracene-9,10-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13556-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Aminopropyl)amino]anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[Methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B1175001.png)
